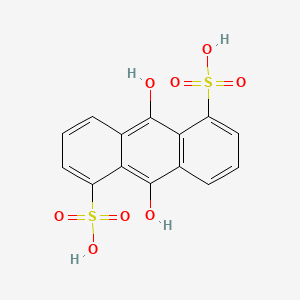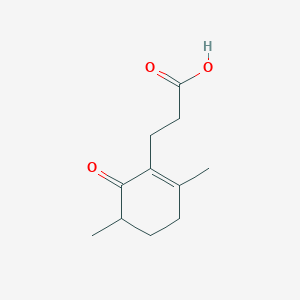![molecular formula C30H52S2 B14639733 3-[Bis(methylsulfanyl)methylidene]cholestane CAS No. 56772-73-7](/img/structure/B14639733.png)
3-[Bis(methylsulfanyl)methylidene]cholestane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Bis(methylsulfanyl)methylidene]cholestane is a synthetic organic compound that belongs to the class of cholestane derivatives This compound is characterized by the presence of two methylsulfanyl groups attached to a cholestane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]cholestane typically involves the reaction of cholestane derivatives with methylsulfanyl reagents. One common method is the reaction of cholestane with bis(methylsulfanyl)methylene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]cholestane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cholestane derivatives depending on the nucleophile used.
科学研究应用
3-[Bis(methylsulfanyl)methylidene]cholestane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]cholestane involves its interaction with various molecular targets. The methylsulfanyl groups can undergo redox reactions, influencing cellular redox balance and potentially affecting signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[Bis(methylsulfanyl)methylidene]malononitrile: Another compound with bis(methylsulfanyl) groups, used in organic synthesis and studied for its biological activities.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: A related compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]cholestane is unique due to its cholestane backbone, which imparts distinct structural and chemical properties
属性
CAS 编号 |
56772-73-7 |
|---|---|
分子式 |
C30H52S2 |
分子量 |
476.9 g/mol |
IUPAC 名称 |
(8R,9S,10S,13R,14S,17R)-3-[bis(methylsulfanyl)methylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52S2/c1-20(2)9-8-10-21(3)25-13-14-26-24-12-11-23-19-22(28(31-6)32-7)15-17-29(23,4)27(24)16-18-30(25,26)5/h20-21,23-27H,8-19H2,1-7H3/t21-,23?,24+,25-,26+,27+,29+,30-/m1/s1 |
InChI 键 |
XVNIBUKSXLDPSS-BTSBEZGCSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(SC)SC)C4)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(SC)SC)C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


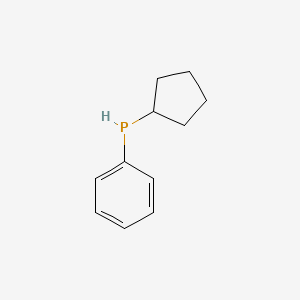
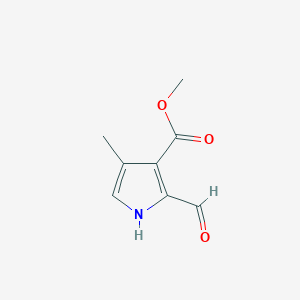
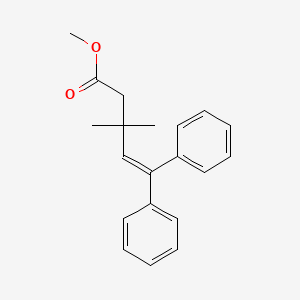
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)

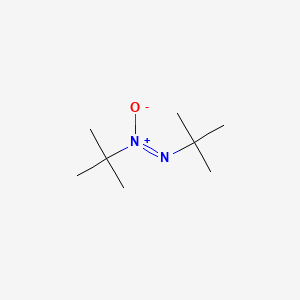
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
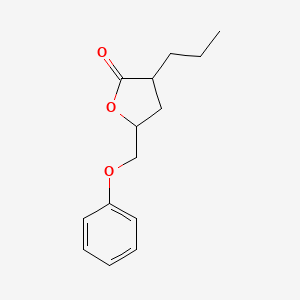
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
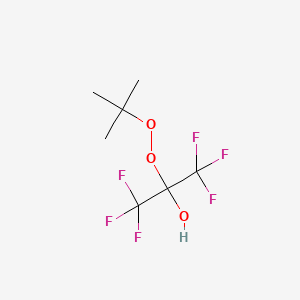
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
